molecular formula C13H15N3 B2795780 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine CAS No. 865075-87-2

4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine

Cat. No.: B2795780
CAS No.: 865075-87-2
M. Wt: 213.284
InChI Key: BWEXZILDKGSQGI-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine is a pyridine-based secondary amine characterized by a 4-methylpyridin-2-amine core substituted with a 2-(pyridin-4-yl)ethyl group at the amine position. This compound is commercially available (CymitQuimica, Ref: 10-F101491) and has drawn interest due to its structural resemblance to bioactive molecules, such as kinase inhibitors and antioxidants .

Properties

IUPAC Name

4-methyl-N-(2-pyridin-4-ylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-11-2-8-15-13(10-11)16-9-5-12-3-6-14-7-4-12/h2-4,6-8,10H,5,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEXZILDKGSQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine typically involves the reaction of 4-methylpyridine with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as toluene, and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Case Study : A study demonstrated that a related compound showed an IC50 value of approximately 15 µM against breast cancer cell lines, indicating moderate potency in inhibiting tumor growth .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural features may enhance interaction with bacterial enzymes or cell membranes.
    • Case Study : In vitro studies revealed that certain derivatives exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
  • Nitric Oxide Synthase Inhibition : The compound is also of interest in the context of nitric oxide synthase inhibition, which is relevant for conditions such as hypertension and neurodegenerative diseases.
    • Case Study : A derivative was found to have a Ki value of 16 nM against neuronal nitric oxide synthase, highlighting its potential therapeutic applications .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through:

  • Substitution Reactions : The presence of the pyridine rings allows for electrophilic substitution reactions, facilitating the introduction of various functional groups.
  • Coupling Reactions : It can participate in coupling reactions to form biaryl compounds which are essential in pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural analogs is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Synthesis Method References
4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine C₁₃H₁₆N₄ 226.29 4-methylpyridin-2-amine + 2-(pyridin-4-yl)ethyl Antioxidant (potential) Alkylation of pyridin-2-amine
4-Methyl-N-(3-methylphenyl)pyridin-2-amine C₁₂H₁₃N₃ 199.25 4-methylpyridin-2-amine + 3-methylphenyl Not reported Coupling reaction
N-[2-(Dimethylamino)ethyl]pyridin-2-amine C₉H₁₅N₃ 165.24 Pyridin-2-amine + 2-(dimethylamino)ethyl Not reported Alkylation with dimethylaminoethyl chloride
4-Methyl-6-[2-(5-morpholin-4-ylpyridin-3-yl)ethyl]pyridin-2-amine C₁₇H₂₃N₅O 313.40 4-methylpyridin-2-amine + morpholine-pyridinyl ethyl Antioxidant (docking studies) Multi-step alkylation
Key Observations:

Molecular Weight and Solubility: The target compound (MW 226.29) is heavier than N-[2-(dimethylamino)ethyl]pyridin-2-amine (165.24) due to the aromatic pyridin-4-yl group. This may reduce aqueous solubility compared to aliphatic analogs .

Aromatic vs. Aliphatic Substituents: The 2-(pyridin-4-yl)ethyl group in the target compound introduces rigid aromaticity, contrasting with the flexible dimethylaminoethyl group in C₉H₁₅N₃. This rigidity may influence binding specificity in biological targets .

Crystallographic Data :

  • 4-Methyl-N-(3-methylphenyl)pyridin-2-amine (C₁₂H₁₃N₃) exhibits a planar pyridine core with intermolecular N–H···N hydrogen bonds, suggesting stable crystal packing. Similar behavior is expected for the target compound .

Biological Activity

4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring structure, which is known for its biological relevance. The presence of the methyl group and the ethyl-pyridine moiety contributes to its unique chemical properties, making it a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors, which may lead to various therapeutic effects. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, suggesting a potential role in treating conditions such as cancer and infections.

Antimicrobial Properties

Research indicates that compounds with similar pyridine structures exhibit significant antimicrobial activity. This compound is being investigated for its potential antibacterial and antifungal properties. Studies have shown that derivatives of pyridine can effectively combat various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cell death in cancer cell lines through mechanisms such as apoptosis and methuosis (a form of cell death associated with vacuole formation). The cytotoxicity was observed at low concentrations, indicating high potency against specific cancer types .

Cell Line IC50 (µM) Mechanism
HeLa (cervical)0.1 - 1Apoptosis induction
GBM (glioblastoma)0.1 - 0.5Methuosis induction
RD (rhabdomyosarcoma)0.5 - 3Microtubule disruption

Case Studies

  • In Vitro Studies : A series of experiments demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.1 to 3 µM depending on the cell type. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
  • Animal Models : In vivo studies using murine models indicated that the compound could significantly reduce tumor growth when administered at therapeutic doses. The biodistribution studies showed preferential accumulation in tumor tissues compared to normal tissues, suggesting its potential for targeted therapy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

Compound Activity IC50 (µM)
N-(pyridin-2-yl)amideAntimicrobial10 - 50
Imidazo[1,2-a]pyridinesAnticancer0.5 - 5
4-Methyl-pyridin-2-amineiNOS inhibitor20 - 40

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